4-chloro-N,N-dimethylpyridine-3-sulfonamide
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Overview
Description
4-chloro-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound belongs to the class of pyridine sulfonamides, which are known for their wide range of applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine with dimethylamine and a sulfonating agent. One common method is the reaction of 4-chloropyridine with chlorosulfonic acid, followed by the addition of dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4-chloro-N,N-dimethylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Biological Research: It can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure with a bromine atom instead of a chlorine atom.
4-chloro-2,3-dimethylpyridine 1-oxide: Similar pyridine structure with different functional groups.
Uniqueness
4-chloro-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes .
Biological Activity
4-Chloro-N,N-dimethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C7H9ClN2O2S
- Molecular Weight : Approximately 210.68 g/mol
The compound features a pyridine ring substituted with a chlorine atom and a sulfonamide group, which is crucial for its biological activity.
Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death. Additionally, the presence of the sulfonamide group enhances the compound's solubility and bioavailability, making it suitable for therapeutic applications .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Nocardia species
The compound's antibacterial activity is attributed to its structural features that allow it to mimic para-aminobenzoic acid (PABA), a substrate for DHPS .
Anticancer Potential
Recent studies have suggested that sulfonamides may also possess anticancer properties. For instance, derivatives of sulfonamides have been investigated for their ability to inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide group can enhance anticancer activity by targeting specific cellular pathways involved in tumor growth .
Case Studies and Research Findings
-
Inhibition of Dihydropteroate Synthase :
A study demonstrated that this compound effectively inhibited DHPS with an IC50 value indicating potent activity against resistant bacterial strains . -
Anticancer Activity :
In vitro studies showed that the compound exhibited cytotoxic effects on human cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range. The mechanism involves induction of apoptosis through the activation of caspase pathways . -
Structure-Activity Relationship :
Research has revealed that modifications to the pyridine ring and sulfonamide group significantly influence biological activity. For example, introducing electron-withdrawing groups has been associated with enhanced antibacterial efficacy .
Data Tables
Properties
Molecular Formula |
C7H9ClN2O2S |
---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
4-chloro-N,N-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)7-5-9-4-3-6(7)8/h3-5H,1-2H3 |
InChI Key |
QOGGNMQQRPEPQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
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